2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide
描述
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
属性
IUPAC Name |
2-[1-(4-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O2/c1-13-3-2-4-15(9-13)24-18(27)11-25-12-22-19-17(20(25)28)10-23-26(19)16-7-5-14(21)6-8-16/h2-10,12H,11H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSYNWBHQAFNIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Stepwise Synthesis and Reaction Mechanisms
Formation of the Pyrazolo[3,4-d]Pyrimidine Core
The core structure is synthesized via three-component reactions involving:
- 1-(4-Chlorophenyl)-3-methyl-5-pyrazolone (prepared from 4-chlorophenylhydrazine and ethyl acetoacetate).
- Aldehyde derivatives (e.g., substituted benzaldehydes).
- Malononitrile or β-keto esters under basic or acidic conditions.
- Mix 1-(4-chlorophenyl)-3-methyl-5-pyrazolone (10 mmol), aldehyde (10 mmol), and malononitrile (10 mmol) in ethanol.
- Add DABCO (1.5 mmol) as a catalyst and reflux at 80°C for 3–6 hours.
- Isolate the intermediate 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile via filtration (yield: 70–85%).
Mechanistic Insight:
DABCO facilitates Knoevenagel condensation between the aldehyde and malononitrile, followed by Michael addition and cyclization.
Introduction of the 4-Oxo Group
The 4-oxo functionality is introduced via hydrolysis or oxidative cyclization :
- Treat the pyrazolo[3,4-d]pyrimidine intermediate with aqueous NaOH or HCl under reflux.
- For chlorinated intermediates (e.g., 4-chloro derivatives), hydrolysis with H₂O/EtOH yields the 4-oxo product.
4-Chloro-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidine
+ H₂O → 1-(4-Chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidine
Conditions: Reflux in ethanol/water (3:1) for 8 hours. Yield: 78%.
Acetamide Side-Chain Incorporation
The N-(m-tolyl)acetamide group is introduced via amide coupling or alkylation :
Method A: Direct Alkylation
- React 1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl chloride with 2-bromo-N-(m-tolyl)acetamide in DMF.
- Use K₂CO₃ as a base at 60°C for 12 hours. Yield: 65%.
Method B: Carbodiimide-Mediated Coupling
Optimization and Green Chemistry Approaches
Recent studies emphasize ultrasonic-assisted synthesis to enhance efficiency:
Analytical Characterization Data
Critical Spectroscopic Data for Final Compound:
化学反应分析
Types of Reactions
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce different halogen atoms into the molecule.
科学研究应用
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets.
Medicine: Investigated for its potential anticancer properties, particularly in inhibiting tumor growth.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and signaling pathways that are crucial for cancer cell proliferation and survival. The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .
相似化合物的比较
Similar Compounds
1,2-bis(4-chlorophenyl)-pyrazolidine-3,5-dione: Another pyrazolopyrimidine derivative with similar anticancer properties.
Imidazo[1,2-a]pyrimidines: Compounds with a similar core structure but different functional groups and applications.
Uniqueness
2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is unique due to its specific substitution pattern and the presence of both chlorophenyl and m-tolyl groups. This unique structure contributes to its distinct biological activity and potential therapeutic applications.
生物活性
The compound 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Basic Information
- IUPAC Name : this compound
- CAS Number : 852441-34-0
- Molecular Formula : C₁₈H₁₈ClN₅O
- Molecular Weight : 367.82 g/mol
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its ability to interact with various biological targets. The presence of the 4-chlorophenyl and m-tolyl groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit significant anticancer properties. For instance, a related compound was evaluated against several cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 12b | MDA-MB-468 | 5.25 |
| 36 | MCF-7 | 4.93 |
| New Compound | MDA-MB-231 | 27.66 |
These results indicate that compounds with similar structures to This compound may also exhibit potent anticancer effects.
The mechanism by which pyrazolo[3,4-d]pyrimidines exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cell proliferation and survival. For example:
- Caspase Activation : Increases in caspase-3 levels have been observed, indicating the induction of apoptosis in cancer cells.
- Cell Cycle Arrest : Compounds have been shown to halt the cell cycle at the S phase, leading to increased apoptosis rates.
Other Biological Activities
Beyond anticancer properties, pyrazolo[3,4-d]pyrimidines have also been investigated for their potential as anti-inflammatory and anti-diabetic agents. For instance:
- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines.
- Antidiabetic Activity : Certain compounds have shown promise in modulating glucose metabolism in vitro.
Study on Antiproliferative Activity
A study published in PubMed Central evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antiproliferative activity against the NCI 60 human tumor cell line panel. The findings highlighted that specific substitutions on the pyrazolo ring significantly affected biological activity.
In Silico Studies
In silico docking studies have been employed to predict the binding affinity of these compounds to various biological targets, including estrogen receptors and kinases involved in cancer progression. These computational approaches provide insights into how structural modifications can enhance biological activity.
常见问题
Q. What are the established synthetic routes for preparing 2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(m-tolyl)acetamide?
Methodological Answer: The synthesis typically involves cyclization of precursors such as 4-chlorobenzoyl chloride and 5-amino-1H-pyrazole-4-carboxamide in the presence of a base (e.g., triethylamine). Subsequent functionalization includes coupling with m-tolyl-substituted acetamide via nucleophilic substitution. Key steps:
Core formation : Cyclize pyrazolo[3,4-d]pyrimidine using refluxing ethanol under acidic conditions .
Substitution : Introduce the 4-chlorophenyl group via Suzuki-Miyaura coupling or direct alkylation .
Acetamide linkage : React the core with chloroacetyl chloride, followed by amidation with m-toluidine .
Critical parameters: Temperature control (60–80°C), solvent selection (DMF for amidation), and catalyst optimization (e.g., Pd for cross-coupling).
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer: A combination of <sup>1</sup>H/<sup>13</sup>C NMR , FTIR , and high-resolution mass spectrometry (HRMS) is essential:
- NMR : Confirm aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and m-tolyl groups) and the acetamide carbonyl (δ ~170 ppm in <sup>13</sup>C) .
- FTIR : Validate carbonyl stretches (1650–1750 cm<sup>-1</sup> for pyrimidinone and acetamide) .
- HRMS : Verify molecular ion ([M+H]<sup>+</sup> at m/z 421.48) .
Note: X-ray crystallography is recommended for unambiguous confirmation if crystalline .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Methodological Answer: Prioritize assays based on structural analogs’ known targets:
Kinase inhibition : Use ADP-Glo™ kinase assays (e.g., against JAK2 or EGFR) due to pyrazolo[3,4-d]pyrimidine’s affinity for ATP-binding pockets .
Antiproliferative activity : Screen against cancer cell lines (e.g., MCF-7, A549) via MTT assays .
Anti-inflammatory potential : Measure COX-2 inhibition using ELISA .
Protocol tip: Include positive controls (e.g., imatinib for kinases) and validate purity (>95% via HPLC) .
Advanced Research Questions
Q. How can substituent modifications enhance selectivity for kinase targets?
Methodological Answer: Optimize the m-tolyl and 4-chlorophenyl groups to improve target binding:
SAR analysis : Compare analogs with substituents like methoxy (increased solubility) or trifluoromethoxy (enhanced lipophilicity) .
| Substituent (R) | Effect on Kinase IC50 |
|---|---|
| -OCH3 | Reduced potency (IC50 ↑ 20%) |
| -CF3 | Improved selectivity (IC50 ↓ 50%) |
Molecular docking : Use AutoDock Vina to predict binding poses with kinase domains. Focus on hydrogen bonding with hinge regions (e.g., Glu903 in EGFR) .
Q. How should researchers resolve contradictions in reported bioactivity data?
Methodological Answer: Address variability through:
Standardized assays : Replicate studies using identical cell lines (e.g., HeLa vs. HT-29) and assay conditions (e.g., 48h incubation) .
Purity verification : Quantify impurities (e.g., unreacted precursors) via LC-MS; impurities >5% may skew IC50 values .
Metabolic stability : Test liver microsome stability to rule out false negatives from rapid degradation .
Case study: Discrepancies in antiproliferative activity (EC50 10 µM vs. 50 µM) were traced to differences in serum content (5% vs. 10% FBS) .
Q. What strategies validate the compound’s mechanism of action in vivo?
Methodological Answer:
Pharmacokinetics : Conduct bioavailability studies in rodents (oral vs. IV administration) with LC-MS quantification .
Target engagement : Use Western blotting to assess downstream kinase signaling (e.g., p-STAT3 for JAK2 inhibition) .
Toxicity profiling : Evaluate hepatic/renal function markers (ALT, BUN) and histopathology .
Advanced tool: CRISPR-Cas9 knockout models to confirm target specificity .
Q. How can computational methods guide the optimization of metabolic stability?
Methodological Answer:
CYP450 metabolism prediction : Use StarDrop or Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., N-dealkylation of m-tolyl group) .
Prodrug design : Mask labile groups (e.g., acetamide → ethyl ester) to enhance half-life .
MD simulations : Analyze binding free energy (ΔG) to prioritize stable conformers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
